The compound is classified under organic compounds, specifically as a fluorinated amino alcohol. Its structure can be derived from chroman, a bicyclic compound known for its presence in various natural products and synthetic pharmaceuticals. The presence of the amino group suggests it may participate in various biochemical interactions, making it of interest in drug design and development.
The synthesis of (3S,4S)-4-Amino-5-fluorochroman-3-OL can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
The synthesis may involve:
The molecular structure of (3S,4S)-4-Amino-5-fluorochroman-3-OL can be represented as follows:
The structural representation can be described using various notations:
InChI=1S/C9H8FNO/c10-7-2-1-6(11)5-3-8(7)9(12)4-1/h1-5,9,12H,11H2/t7-,8+/m0/s1
C1=CC(=C(C2=C1C(=CC(O)=C2)N)F)C=C(C=C2)N)
(3S,4S)-4-Amino-5-fluorochroman-3-OL can participate in various chemical reactions due to its functional groups:
Reactions may require specific conditions such as:
The mechanism of action of (3S,4S)-4-Amino-5-fluorochroman-3-OL is primarily studied in the context of its biological activity. It may interact with specific biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit activity against various biological targets, suggesting potential therapeutic applications in areas like oncology or neurology.
The physical properties of (3S,4S)-4-Amino-5-fluorochroman-3-OL include:
Chemical properties include:
(3S,4S)-4-Amino-5-fluorochroman-3-OL has several potential applications in scientific research:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8